N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide
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Overview
Description
N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core with a 2-chlorophenyl group and a difluoromethoxy substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide typically involves the reaction of 2-chloroaniline with 4-(difluoromethoxy)benzoic acid. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the difluoromethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity, while the chlorophenyl group can influence its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-methoxybenzamide: Similar structure but lacks the difluoromethoxy group.
N-(2-fluorophenyl)-4-(difluoromethoxy)benzamide: Similar structure with a fluorine atom instead of chlorine.
N-(2-chlorophenyl)-4-(trifluoromethoxy)benzamide: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide is unique due to the presence of both the chlorophenyl and difluoromethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO2/c15-11-3-1-2-4-12(11)18-13(19)9-5-7-10(8-6-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOYXKTDQJRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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